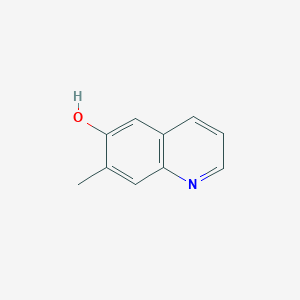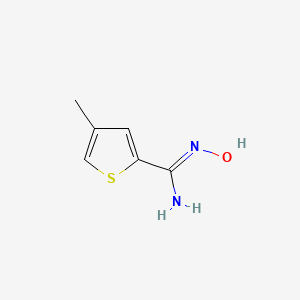
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine
Descripción general
Descripción
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a phospholipid compound with the molecular formula C40H82NO7P and a molecular weight of 720.06 g/mol . It is a synthetic analog of naturally occurring phosphatidylcholines, which are essential components of biological membranes. This compound is often used in biochemical and biophysical research due to its structural similarity to natural phospholipids .
Mecanismo De Acción
Target of Action
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a type of phospholipid . Phospholipids are major components of all cell membranes and play crucial roles in many biological processes, including membrane fusion and cell signaling .
Mode of Action
Phospholipids in general are known to interact with a variety of proteins and other molecules within the cell, influencing numerous cellular processes .
Biochemical Pathways
Phospholipids like this compound are involved in several biochemical pathways. For instance, they can be hydrolyzed by phospholipase A2 (PLA2), leading to the production of reactive oxygen species (ROS) and changes in protein levels and phosphorylation .
Pharmacokinetics
As a phospholipid, it is likely to be absorbed and distributed throughout the body, where it can interact with cells and participate in various biochemical reactions .
Result of Action
The result of the action of this compound can vary depending on the context. For example, it has been shown to increase the production of ROS and decrease superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and efficacy .
Análisis Bioquímico
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is likely involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds . Industrial production methods may involve large-scale esterification processes, utilizing automated systems to maintain consistency and purity of the product .
Análisis De Reacciones Químicas
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.
Substitution: It can participate in substitution reactions where the phosphocholine head group is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes like phospholipase A2 for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine can be compared with other similar phospholipids, such as:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This compound has one palmitoyl and one oleoyl chain, making it more unsaturated compared to the fully saturated this compound.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: This phospholipid contains an arachidonoyl chain, which introduces polyunsaturation and affects its biophysical properties.
1-O-Palmityl-2-acetyl-rac-glycero-3-phosphocholine: This compound has an acetyl group instead of a second palmitoyl chain, altering its chemical reactivity and biological functions.
The uniqueness of this compound lies in its fully saturated fatty acid chains, which provide distinct biophysical characteristics and make it a valuable tool in membrane research .
Propiedades
IUPAC Name |
2-[(2-hexadecanoyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTHHEHCEYHCFE-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H83NO7P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3157160.png)
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)






![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)
![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)
